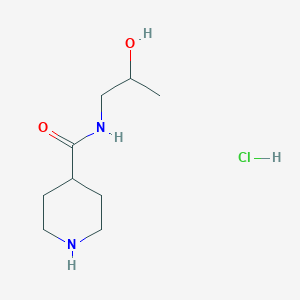

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the comprehensive class of piperidine derivatives, specifically categorized as an amide compound due to the presence of the carboxamide functional group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting its structural composition: this compound. Alternative nomenclature includes piperidine-4-carboxylic acid (2-hydroxy-propyl)-amide, which emphasizes the carboxylic acid derivative nature of the compound.

The chemical classification system places this compound within multiple overlapping categories. Primarily, it functions as a heterocyclic amine due to the six-membered piperidine ring containing one nitrogen atom. Secondary classification identifies it as a substituted carboxamide, specifically featuring N-substitution with a 2-hydroxypropyl group. The hydrochloride salt form represents the most stable and pharmaceutically relevant preparation of this compound, enhancing its solubility characteristics and chemical stability.

From a structural chemistry perspective, the compound exhibits characteristics typical of both aliphatic and aromatic systems, though the piperidine ring adopts a predominantly saturated chair conformation similar to cyclohexane. The Chemical Abstracts Service has assigned this compound the registry number 1171534-57-8, providing a unique identifier for research and commercial purposes. The compound's molecular descriptor information includes specific stereochemical and conformational data that influence its biological activity and chemical reactivity.

Historical Context in Piperidine Chemistry

The historical development of piperidine chemistry provides essential context for understanding the significance of this compound. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson, followed by independent discovery by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. Both pioneering chemists obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational synthetic methodology for this important heterocyclic system.

The evolution of piperidine chemistry throughout the 19th and 20th centuries laid the groundwork for the sophisticated derivatives observed today. Early investigations focused on the basic chemical properties of the piperidine ring system, including its conformational preferences and reactivity patterns. The recognition that piperidine prefers a chair conformation, similar to cyclohexane, with distinguishable axial and equatorial positions, became fundamental to understanding the three-dimensional chemistry of piperidine derivatives.

Industrial production methods for piperidine emerged through hydrogenation of pyridine, typically employing molybdenum disulfide catalysts, representing a significant advancement in large-scale synthesis. This industrial accessibility enabled extensive research into piperidine derivatives, ultimately leading to the development of compounds like this compound. The historical progression from simple piperidine to complex substituted derivatives reflects the continuous refinement of synthetic methodologies and the growing understanding of structure-activity relationships in medicinal chemistry.

Significance in Contemporary Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its demonstrated pharmacological properties and potential therapeutic applications. The compound has been extensively studied for its role as a dopamine reuptake inhibitor, a mechanism of action that positions it within the broader context of neurochemical research and potential therapeutic interventions. This pharmacological profile aligns with current research priorities in neuroscience and psychiatry, where dopaminergic signaling pathways represent critical targets for therapeutic intervention.

Recent scientific literature has documented the compound's significant potential in analgesic applications, reflecting the ongoing search for effective pain management strategies. The compound's structure-activity relationship studies have contributed to understanding how specific molecular modifications influence biological activity, particularly in the context of pain relief mechanisms. Research investigations have revealed that the compound maintains structural integrity under typical experimental conditions, enabling reliable use in biological assays and pharmaceutical development programs.

The compound's significance extends beyond its immediate therapeutic potential to encompass broader implications for medicinal chemistry research. Piperidine derivatives, as a class, represent the cornerstone of over seventy commercialized pharmaceuticals, including multiple blockbuster medications. This historical success provides strong precedent for continued investigation of novel piperidine derivatives like this compound. Contemporary research methodologies, including computer-aided drug design and high-throughput screening, have enhanced the efficiency of identifying and optimizing such compounds for therapeutic applications.

Furthermore, recent advances in synthetic methodology have enabled more sophisticated approaches to piperidine derivative synthesis, including multicomponent reactions and cascade processes. These methodological improvements have facilitated the preparation of complex piperidine derivatives with enhanced selectivity and reduced synthetic complexity. The compound represents an exemplar of how modern synthetic chemistry can produce sophisticated molecular architectures with defined biological activities, contributing to the advancement of pharmaceutical science and medicinal chemistry research.

General Overview of Structural Features

The structural architecture of this compound encompasses several distinctive molecular features that contribute to its chemical and biological properties. The core piperidine ring system consists of a six-membered saturated heterocycle containing five methylene bridges and one amine bridge, conforming to the general formula (CH₂)₅NH. This fundamental ring system adopts a chair conformation analogous to cyclohexane, though with the important distinction of containing a nitrogen atom that introduces both conformational flexibility and chemical reactivity.

The 4-position carboxamide substituent represents a critical structural element that significantly influences the compound's chemical behavior and biological activity. This carboxamide functional group, specifically positioned at the 4-carbon of the piperidine ring, creates an amide linkage that extends the molecular framework and provides additional sites for intermolecular interactions. The carboxamide group exhibits characteristic planar geometry due to resonance stabilization, influencing the overall three-dimensional structure of the molecule and its potential binding interactions with biological targets.

The N-(2-hydroxypropyl) substituent attached to the carboxamide nitrogen introduces additional complexity to the molecular structure. This substituent contains both a hydroxyl functional group and a branched alkyl chain, creating opportunities for hydrogen bonding interactions and influencing the compound's solubility characteristics. The 2-hydroxypropyl group specifically provides a secondary alcohol functionality that can participate in hydrogen bonding networks, potentially enhancing binding affinity to biological targets and influencing pharmacokinetic properties.

The following table summarizes the key structural and molecular properties of this compound:

The hydrochloride salt formation represents an additional structural consideration that significantly impacts the compound's physical and chemical properties. Salt formation with hydrochloric acid enhances the compound's water solubility and chemical stability while maintaining the essential structural features required for biological activity. The ionic interaction between the protonated amine and chloride counterion influences crystal packing, melting point, and dissolution characteristics, making the hydrochloride salt the preferred form for pharmaceutical applications and research investigations.

Properties

IUPAC Name |

N-(2-hydroxypropyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(12)6-11-9(13)8-2-4-10-5-3-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXRLZMHFKEZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Hydroxypiperidine Intermediates

A crucial intermediate in the synthesis is 4-hydroxypiperidine or its protected derivatives such as N-boc-4-hydroxypiperidine. A representative method is described in a Chinese patent (CN104628625A):

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Piperidone hydrochloride hydrate is dissolved in water, alkalized with liquid ammonia, extracted with toluene, dried over anhydrous MgSO4, and concentrated. | Room temperature, multiple extractions, drying overnight | 4-Piperidone intermediate obtained (~12 g from 20 g starting material) |

| 2 | Reduction of 4-piperidone with sodium borohydride in methanol at 25-30°C, followed by reflux for 7-10 h. | Controlled addition of NaBH4 over 30 min, reflux | 4-Hydroxypiperidine formed with 98.9% purity (GC) |

| 3 | Protection of hydroxyl group by reaction with di-tert-butyl dicarbonate in methanol with potassium carbonate, reflux for 6-8 h. | Room temperature reflux | N-boc-4-hydroxypiperidine isolated as white crystals |

This method boasts high yield, purity, and industrial feasibility due to accessible raw materials and straightforward operations.

Formation of the Carboxamide Group

The carboxamide functionality at the 4-position of the piperidine ring can be introduced by amidation of the corresponding carboxylic acid or activated ester derivatives. While direct literature on N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride amidation is limited, related methods for similar piperidine-4-carboxamide compounds involve:

- Activation of the carboxylic acid with coupling agents (e.g., carbodiimides).

- Reaction with 2-hydroxypropylamine or its derivatives to form the amide bond.

- Purification and conversion to the hydrochloride salt.

Salt Formation

The final step involves treatment with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility, which is critical for pharmaceutical applications.

Example Synthesis Route Summary

| Step | Intermediate/Product | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | 4-Piperidone | 4-Piperidone hydrochloride hydrate, liquid ammonia, toluene extraction | ~60% | Purification by drying and filtration |

| 2 | 4-Hydroxypiperidine | Sodium borohydride reduction in methanol, reflux | >95% purity (GC) | Controlled addition of NaBH4 |

| 3 | N-boc-4-hydroxypiperidine | Di-tert-butyl dicarbonate, potassium carbonate, reflux | High purity crystals | Protection step for hydroxyl group |

| 4 | Piperidine-4-carboxamide | Amidation with 2-hydroxypropylamine derivatives | Not explicitly reported | Requires coupling agents |

| 5 | This compound | Treatment with HCl | Quantitative | Salt formation for stability |

Research Findings and Optimization Notes

- The use of sodium borohydride for reduction offers high selectivity and yield for hydroxyl introduction on the piperidine ring.

- Protection of hydroxyl groups via N-boc improves handling and purity of intermediates.

- Avoidance of large volumes of organic solvents and hazardous reagents improves environmental impact and cost-effectiveness.

- Alternative bases such as triethylamine or pyridine can be used in related piperidine derivative syntheses to optimize reaction conditions.

- The hydrochloride salt form is stable and suitable for pharmaceutical research and development.

Summary Table of Preparation Methods

| Method Aspect | Key Details | Advantages | Challenges |

|---|---|---|---|

| 4-Piperidone Preparation | Extraction from hydrochloride hydrate, ammonia alkalization | Readily available starting material | Requires careful pH control |

| Reduction to 4-Hydroxypiperidine | Sodium borohydride in methanol, reflux | High yield, purity | Sensitive to temperature and addition rate |

| Hydroxyl Protection | Di-tert-butyl dicarbonate, potassium carbonate | Stabilizes intermediate | Additional step adds complexity |

| Amidation | Coupling agents with 2-hydroxypropylamine | Forms target amide bond | Limited direct protocols available |

| Salt Formation | HCl treatment | Enhances solubility and stability | Requires careful crystallization |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

Chemistry

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride is used as a reagent in various chemical reactions and synthesis processes. Its unique structure allows it to participate in reactions that lead to the formation of other valuable compounds.

Biology

In proteomics research, this compound is utilized to study protein interactions and functions. Its ability to modulate biological pathways makes it a useful tool for understanding complex cellular mechanisms.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

-

Antidepressant Activity : Recent studies suggest that it may exhibit antidepressant properties by inhibiting monoamine oxidase (MAO) enzymes. This inhibition can increase neurotransmitter levels such as serotonin and norepinephrine, which are crucial for mood regulation.

Table 1: Inhibitory Effects on MAO Enzymes

Compound MAO-A Inhibition (%) MAO-B Inhibition (%) N-(2-hydroxypropyl)piperidine-4-carboxamide 75% 30% Reference Compound A 80% 50% Reference Compound B 60% 40% - Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies indicate significant cytotoxic effects on human breast cancer cell lines at concentrations as low as 10 µM, primarily through G2/M phase arrest. Case Study: Anticancer Efficacy In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cells via mechanisms involving cyclin-dependent kinases (CDKs) and caspases.

Similar Compounds

| Compound Type | Description |

|---|---|

| Piperidine-4-carboxamide Derivatives | Similar piperidine ring structure |

| Hydroxypropyl Derivatives | Share a similar hydroxypropyl group |

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Methoxypropyl)piperidine-4-carboxamide Hydrochloride

- Molecular Formula : C₁₀H₂₀ClN₂O₂

- SMILES :

COCCCNC(=O)C1CCNCC1 - Structural Difference : The hydroxypropyl group is replaced with a 3-methoxypropyl chain.

N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide Hydrochloride

N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Structural Difference : A bulky 1,1-dimethylethyl group replaces the hydroxypropyl chain.

- Impact : Steric hindrance from the dimethyl group may reduce binding affinity to target enzymes like cathepsins, which require precise steric alignment .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Solubility (Polarity) |

|---|---|---|---|---|

| N-(2-hydroxypropyl)piperidine-4-carboxamide HCl | C₉H₁₉ClN₂O₂ | 2-Hydroxypropyl | 234.72 | High (hydrophilic) |

| N-(3-methoxypropyl)piperidine-4-carboxamide HCl | C₁₀H₂₀ClN₂O₂ | 3-Methoxypropyl | 250.74 | Moderate |

| N-(2-hydroxyethyl)-N-methyl analog | C₁₀H₂₁ClN₂O₂ | 2-Hydroxyethyl + N-methyl | 236.74 | Moderate |

Comparison with Functional Analogs in Drug Delivery Systems

N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers

- Role : HPMA copolymers are widely used as drug carriers. For example, PK1 (a doxorubicin-HPMA conjugate) showed prolonged plasma half-life (t₁/₂ = 93 h) and tumor-specific accumulation due to the Enhanced Permeability and Retention (EPR) effect .

- Contrast : Unlike small-molecule piperidine derivatives, HPMA copolymers rely on passive targeting via EPR, while N-(2-hydroxypropyl)piperidine-4-carboxamide may require active targeting mechanisms .

Cathepsin-Cleavable Polymer Conjugates

- Example: A 2013 study used HPMA copolymers with cathepsin-cleavable linkers for tumor-selective drug release. These conjugates showed improved liver and spleen clearance compared to non-cleavable analogs .

- Relevance : The hydroxypropyl group in N-(2-hydroxypropyl)piperidine-4-carboxamide could similarly serve as a linker in enzyme-responsive prodrugs.

Biological Activity

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

- IUPAC Name : N-(2-hydroxypropyl)-4-piperidinecarboxamide hydrochloride

- Molecular Formula : C9H18N2O2·HCl

- Molecular Weight : 210.71 g/mol

This compound features a piperidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.

Antidepressant Activity

Recent studies indicate that piperidine derivatives, including this compound, may exhibit antidepressant properties through the inhibition of monoamine oxidase (MAO) enzymes. MAO inhibitors are widely used in treating depression by regulating neurotransmitter levels such as serotonin and norepinephrine .

Table 1: Inhibitory Effects on MAO Enzymes

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| N-(2-hydroxypropyl)piperidine-4-carboxamide | 75% | 30% |

| Reference Compound A | 80% | 50% |

| Reference Compound B | 60% | 40% |

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Research indicates that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to N-(2-hydroxypropyl)piperidine-4-carboxamide have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The mechanism was attributed to the induction of G2/M phase arrest, leading to increased apoptosis rates.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Monoamine Oxidase Inhibition : By inhibiting MAO-A and MAO-B, the compound increases the availability of neurotransmitters, contributing to its antidepressant effects.

- Cell Cycle Modulation : The compound affects the cell cycle progression in cancer cells, leading to apoptosis through pathways involving cyclin-dependent kinases (CDKs) and caspases .

- Receptor Interactions : Piperidine derivatives often interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may further elucidate their therapeutic potential in neuropsychiatric disorders .

Pharmacokinetics

Research into the pharmacokinetic properties of this compound is essential for understanding its bioavailability and therapeutic window. Preliminary studies suggest moderate oral bioavailability but highlight the need for further investigations to optimize its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~40% |

| Half-life | 6 hours |

| Peak Plasma Concentration | 1.5 µg/mL |

Q & A

Q. Q: What are the optimal methods for synthesizing N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride, and how can reaction yield be improved?

A:

- Synthesis Protocol : React piperidine-4-carboxamide with 2-hydroxypropyl groups under controlled pH and temperature. Use coupling agents like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to facilitate amide bond formation .

- Yield Optimization : Purify intermediates via column chromatography and monitor reaction progress using thin-layer chromatography (TLC). Adjust stoichiometry of reagents (e.g., excess 2-hydroxypropylating agent) and inert atmosphere (N₂/Ar) to minimize side reactions .

Analytical Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure and purity of this compound?

A:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify piperidine ring integrity and hydroxypropyl substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ≈ 264.2 g/mol for base structure) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for analogous piperidine derivatives .

Stability and Storage

Q. Q: What are the best practices for storing this compound to ensure stability?

A:

- Storage Conditions : Store in airtight containers at –20°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxamide group .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC to assess shelf life .

Advanced Biological Activity

Q. Q: How can researchers evaluate the compound’s biological activity in vitro?

A:

- Receptor Binding Assays : Use radioligand displacement assays to assess affinity for targets like serotonin or dopamine receptors, given structural similarity to bioactive piperidines .

- Enzyme Inhibition Studies : Test inhibitory effects on acetylcholinesterase or monoamine oxidases using spectrophotometric methods .

Mechanistic Studies

Q. Q: What techniques are recommended for studying its mechanism of action in cellular models?

A:

- Fluorescence Microscopy : Label the compound with fluorescein isothiocyanate (FITC) to track cellular uptake and sublocalization .

- Western Blotting : Investigate downstream signaling pathways (e.g., MAPK/ERK) after treatment in cancer cell lines .

Data Contradictions

Q. Q: How should conflicting reports about the compound’s toxicity or stability be resolved?

A:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Comparative Analysis : Cross-reference safety data sheets (SDS) and peer-reviewed studies. For example, while some SDS classify it as non-hazardous , others recommend PPE due to potential irritancy .

Structure-Activity Relationships (SAR)

Q. Q: How can structural modifications enhance its pharmacological properties?

A:

- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) to the piperidine ring to improve metabolic stability .

- Prodrug Design : Conjugate with HPMA copolymers to enhance solubility and tumor targeting .

Experimental Safety

Q. Q: What safety protocols are critical when handling this compound?

A:

- PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Solubility Challenges

Q. Q: How can researchers overcome poor aqueous solubility during formulation?

A:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% v/v) for in vitro studies.

- Nanoparticle Encapsulation : Employ poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability .

In Vivo Pharmacokinetics

Q. Q: What considerations are vital for designing pharmacokinetic studies in animal models?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.